molecular formula C6H5N3S B3313957 Thiazolo[5,4-b]pyridin-6-amine CAS No. 948306-28-3

Thiazolo[5,4-b]pyridin-6-amine

Cat. No.: B3313957
CAS No.: 948306-28-3
M. Wt: 151.19 g/mol
InChI Key: XZXNGMQCDZNJPU-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridin-6-amine is a nitrogen and sulfur-containing bicyclic heterocycle that serves as a privileged scaffold in modern drug discovery . This amine-functionalized core is a valuable synthetic intermediate for constructing more complex molecules, particularly through reactions that modify the amine group or utilize the electron-rich nature of the fused ring system. Researchers value this scaffold for its role in designing potent enzyme inhibitors due to its ability to participate key hydrogen bonding and π-interactions within enzyme active sites . The thiazolopyridine core is a key structural motif in investigational compounds targeting a range of biologically significant pathways. Analogous structures have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial target in oncology . Furthermore, this privileged structure is found in inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK) for non-small cell lung cancer research , as well as novel compounds targeting the RAF/VEGFR2 pathways and Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) for potential lymphoma treatments . The integration of the sulfonamide functionality with the thiazolopyridine core has been shown to synergistically enhance anticancer activity in hybrid molecules . This compound is supplied for research applications only. It is intended for use by qualified laboratory and scientific personnel only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, wearing suitable protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXNGMQCDZNJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701807
Record name [1,3]Thiazolo[5,4-b]pyridin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948306-28-3
Record name [1,3]Thiazolo[5,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-b]pyridin-6-amine
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Synthetic Methodologies for Thiazolo 5,4 B Pyridin 6 Amine and Its Derivatives

Classical Heterocyclic Annulation Strategies

The traditional synthesis of the thiazolo[5,4-b]pyridine (B1319707) core often relies on established heterocyclic chemistry principles, primarily involving the construction of the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) structure. These methods are characterized by their reliability and widespread use in organic synthesis.

One-Pot and Multi-Component Approaches for Thiazolo[5,4-b]pyridine Ring Formation

One-pot and multi-component reactions represent an efficient strategy for the synthesis of complex molecules like thiazolo[5,4-b]pyridines from simple starting materials in a single synthetic operation. These approaches are advantageous as they reduce the need for purification of intermediates, save time, and minimize solvent waste. A notable one-step synthesis involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea (B124793). researchgate.net This method has been successfully employed to prepare a variety of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives with diverse substituents at the 2-position, including hydrogen, alkyl, cycloalkyl, aryl, and heteroaryl groups. researchgate.net

Another versatile one-pot method starts from a 3-amino-2-chloropyridine (B31603) derivative and an isothiocyanate. researchgate.net This particular reaction has been explored using laser irradiation as a novel activation method, highlighting the adaptability of classical strategies to modern techniques. researchgate.net Furthermore, the synthesis of novel pyrazolo-thiazolo-pyridine conjugates has been achieved through multicomponent condensation, demonstrating the broad applicability of these reactions. mdpi.comnih.gov

Starting MaterialsReagents/ConditionsProductReference
Chloronitropyridine, Thioamide/ThioureaOne-step reaction6-Nitrothiazolo[5,4-b]pyridine derivatives researchgate.net
3-Amino-2-chloropyridine, IsothiocyanateLaser irradiationPhenylthiazolo[5,4-b]pyridines researchgate.netrsc.org
Acetyl thiazole, Thiophene-2-carbaldehyde, MalononitrileEthanolic piperidinePyrazolo-thiazolo-pyridine conjugate mdpi.comnih.gov

Stepwise Cyclization Routes Involving Thioamides and Halopyridines

Stepwise synthetic routes offer a more controlled approach to the construction of the thiazolo[5,4-b]pyridine ring system, allowing for the isolation and purification of intermediates. A common strategy involves the reaction of a substituted halopyridine, such as 3-amino-5-bromo-2-chloropyridine (B1291305), with potassium thiocyanate (B1210189) to form an aminothiazole intermediate. nih.gov This is followed by a series of transformations, including protection of the amino group, coupling reactions, and eventual cyclization to yield the desired thiazolo[5,4-b]pyridine scaffold. nih.gov

For instance, the synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine begins with the reaction of 2,4-dichloro-3-nitropyridine (B57353) with morpholine. nih.gov The resulting intermediate is then treated with potassium thiocyanate to introduce the thiocyanate group, followed by reduction of the nitro group which facilitates an intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton. nih.gov The cyclization of N-substituted pyridylthioureas, prepared from the corresponding aminopyridines, can also lead to the formation of thiazolo[5,4-b]pyridines under specific basic conditions. researchgate.net

Starting PyridineKey ReagentsIntermediateFinal ProductReference
3-Amino-5-bromo-2-chloropyridinePotassium thiocyanateAminothiazole derivativeThiazolo[5,4-b]pyridine scaffold nih.gov
2,4-Dichloro-3-nitropyridineMorpholine, KSCN, Fe/acetic acid4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine7-Morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov
AminopyridinesIsothiocyanate, Sodium methoxideN-pyridylthioureasThiazolo[5,4-b]pyridines researchgate.net

Modern and Sustainable Synthetic Innovations

In recent years, the synthesis of thiazolo[5,4-b]pyridines has benefited from the incorporation of modern synthetic techniques and a growing emphasis on sustainable chemistry. These innovations aim to improve reaction efficiency, reduce environmental impact, and provide access to novel derivatives.

Catalytic Methods in Thiazolo[5,4-b]pyridine Synthesis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have emerged as powerful tools for the functionalization of the thiazolo[5,4-b]pyridine core. nih.gov For example, a Boc-protected aminothiazole derivative can be coupled with a boronic acid pinacol (B44631) ester using a palladium catalyst like Pd(dppf)Cl₂ to introduce aryl substituents onto the pyridine ring. nih.gov This methodology allows for the synthesis of a wide range of derivatives with diverse substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. nih.gov While direct palladium-catalyzed synthesis of the triazolopyridine ring system has been reported, its application to thiazolo[5,4-b]pyridines is an area of ongoing research.

ReactantsCatalystReaction TypeProductReference
Boc-protected aminothiazole, 2-methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂Suzuki cross-couplingAryl-substituted thiazolo[5,4-b]pyridine precursor nih.gov

Green Chemistry Principles and Alternative Solvents in Thiazolo[5,4-b]pyridine Production (e.g., Sabinene (B1680474), Eucalyptol)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. A significant development in this area is the use of biomass-derived green solvents as alternatives to traditional petroleum-based solvents. researchgate.netnih.gov Sabinene, a natural bicyclic monoterpene, has been successfully employed as a solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. researchgate.netnih.gov This solvent is derived from biomass, has no known toxicity, and can be recycled, making it an environmentally friendly option. nih.gov Similarly, eucalyptol, another bio-based solvent, has shown promise in the synthesis of various nitrogenous and sulfur-containing heterocyclic compounds. researchgate.net These green solvents have been used in conjunction with both thermal and microwave activation to produce thiazolo[5,4-b]pyridines in good yields. researchgate.netnih.gov

Green SolventActivation MethodKey AdvantageReference
SabineneThermal or MicrowaveBiomass-derived, non-toxic, recyclable researchgate.netnih.gov
EucalyptolNot specified for this compoundBiomass-derived, effective for N,S-heterocycles researchgate.net

Microwave-Assisted and Thermal Activation Strategies for Cyclization

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. nih.govnih.gov In the context of thiazolo[5,4-b]pyridine synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netnih.gov For example, the reaction of 3-amino-2-chloro-5-methylpyridine with an isothiocyanate in sabinene under microwave irradiation at 130°C for 2 hours afforded the desired product in a 64% yield. researchgate.netnih.gov Thermal activation, or conventional heating, remains a widely used and effective method for promoting the cyclization reactions necessary for the formation of the thiazolo[5,4-b]pyridine ring. researchgate.netnih.gov The choice between microwave and thermal activation often depends on the specific substrates and desired reaction outcomes.

Activation MethodSolventTemperatureTimeYieldReference
MicrowaveSabinene130°C2 hours64% researchgate.netnih.gov
ThermalSabinene160°C16 hours"Satisfactory result" nih.gov
MicrowaveNot specified150°C4-8 minutesHigh/efficient yields nih.gov

Optimization of Reaction Parameters and Yield Enhancement Techniques

The successful synthesis of Thiazolo[5,4-b]pyridin-6-amine and its derivatives hinges on the meticulous optimization of reaction conditions for key bond-forming steps. Researchers have investigated various parameters, including catalysts, solvents, temperature, and reaction times, to maximize yields and purity. Techniques such as microwave-assisted synthesis have also been employed to enhance reaction rates and efficiency.

Key reactions in the synthesis of the thiazolo[5,4-b]pyridine scaffold often include the formation of the aminothiazole ring and subsequent cross-coupling reactions to introduce diversity. For instance, the formation of the 2-aminothiazole (B372263) ring from a substituted 3-amino-2-chloropyridine is a critical step. One reported synthesis of a precursor, 5-bromo-thiazolo[5,4-b]pyridin-2-amine, was achieved by reacting 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate in the presence of hydrochloric acid at 100 °C for 12 hours, resulting in a 75% yield nih.gov.

Another pivotal reaction is the Suzuki cross-coupling, which is frequently used to introduce aryl or heteroaryl substituents at the 6-position of the thiazolo[5,4-b]pyridine core. In the synthesis of certain derivatives, a Suzuki coupling between a protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine intermediate and a boronic acid pinacol ester was accomplished using a palladium catalyst, Pd(dppf)Cl₂, and sodium carbonate as a base. The reaction, conducted in a 1,2-dimethoxyethane (B42094) (DME) and water mixture at 100 °C for 3 hours, afforded the coupled product in 70% yield nih.gov.

The use of microwave irradiation has emerged as a significant yield enhancement technique in the synthesis of related heterocyclic compounds. For example, in the synthesis of certain thiazolopyrimidine derivatives, shifting from conventional heating to microwave-assisted conditions dramatically reduced the reaction time from 24 hours to just 8 minutes nih.gov. This change also led to a substantial increase in product yields, from a range of 42–55% to 69–88% nih.gov. This highlights the potential of microwave-assisted synthesis to improve the efficiency of synthetic routes towards this compound.

The table below summarizes optimized reaction parameters for key steps in the synthesis of Thiazolo[5,4-b]pyridine precursors and derivatives, based on findings from various research endeavors.

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Aminothiazole Formation3-Amino-5-bromo-2-chloropyridine, Potassium thiocyanateHCl-1001275 nih.gov
Suzuki Cross-CouplingBoc-protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine, 2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂, Na₂CO₃DME/H₂O100370 nih.gov
Nitro Group Reduction6-(2-Methyl-5-nitrophenyl) derivativeIron powder, NH₄ClTHF/MeOH/H₂O70180 nih.gov

Solid-Phase and Combinatorial Synthesis Approaches for Thiazolo[5,4-b]pyridine Scaffolds

While the application of solid-phase and combinatorial synthesis methodologies specifically for the Thiazolo[5,4-b]pyridine scaffold is not extensively documented in the reviewed literature, these powerful techniques have been successfully employed for the synthesis of the closely related isomeric Thiazolo[4,5-b]pyridine (B1357651) framework. These approaches offer efficient means to generate libraries of compounds for high-throughput screening.

A notable example is the traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives nih.govresearchgate.net. This strategy begins with a resin-bound cyanocarbonimidodithioate, which undergoes a Thorpe-Ziegler type cyclization with α-halo ketones to form a thiazole resin nih.gov. The pivotal step in constructing the pyridine ring is the Friedländer annulation, which is effectively carried out on the solid support under microwave irradiation conditions nih.gov. This demonstrates the synergy between solid-phase synthesis and microwave technology for efficient heterocycle formation.

The development of such solid-phase and combinatorial methods for the Thiazolo[4,5-b]pyridine scaffold provides a strong foundation and a potential blueprint for the future development of similar high-throughput synthetic strategies targeting the Thiazolo[5,4-b]pyridine core. The adaptation of these techniques would be invaluable for exploring the structure-activity relationships of this compound derivatives in various therapeutic areas.

Reaction Chemistry and Chemical Transformations of Thiazolo 5,4 B Pyridin 6 Amine

Electrophilic Aromatic Substitution Reactions on the Thiazolo[5,4-b]pyridine (B1319707) Core

The Thiazolo[5,4-b]pyridine nucleus is generally considered to be electron-deficient, which significantly deactivates it towards classical electrophilic aromatic substitution (EAS) reactions. The pyridine (B92270) ring is inherently less reactive than benzene (B151609) in such reactions due to the electron-withdrawing effect of the nitrogen atom quimicaorganica.org. This effect is compounded by the fusion of the thiazole (B1198619) ring. Consequently, direct halogenation, nitration, or Friedel-Crafts reactions on the unsubstituted Thiazolo[5,4-b]pyridine core are challenging and not commonly reported in the literature.

Research on the analogous thiazolo[5,4-d]thiazole (B1587360) ring system, which is also electron-deficient, has shown it to be inert towards typical electrophiles, underscoring the difficulty of EAS on these types of heterocyclic systems. Functionalization of the Thiazolo[5,4-b]pyridine core is therefore typically achieved not by direct EAS, but by constructing the heterocyclic system from pre-functionalized pyridine or thiazole precursors. For instance, the synthesis of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives has been accomplished starting from an appropriately substituted chloronitropyridine and a thioamide or thiourea (B124793), rather than by direct nitration of the fused ring system researchgate.net. This synthetic strategy bypasses the low reactivity of the core towards electrophiles.

Nucleophilic Reactions Involving the 6-Amine Functionality and Pyridine Nitrogen

The 6-amino group on the Thiazolo[5,4-b]pyridine ring is a versatile functional group that readily participates in a variety of nucleophilic reactions. It behaves as a typical aromatic amine, allowing for derivatization through acylation, sulfonylation, and condensation reactions.

The exocyclic 6-amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of the parent amine.

Acylation is typically achieved by treating the Thiazolo[5,4-b]pyridin-6-amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. In the development of c-KIT inhibitors, for example, derivatives have been synthesized through the reaction of an amino-functionalized thiazolo[5,4-b]pyridine intermediate with various acyl chlorides (R-COCl) in pyridine and dichloromethane (B109758) nih.gov. Microwave-assisted methods have also been shown to be effective for the acylation of similar amino-heterocyclic systems, often leading to reduced reaction times and improved yields nih.gov.

Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The resulting sulfonamide group is a key structural motif in many pharmacologically active molecules. The synthesis of potent phosphoinositide 3-kinase (PI3K) inhibitors has involved the preparation of sulfonamide-containing building blocks which are subsequently coupled to the thiazolo[5,4-b]pyridine core, highlighting the importance of this functional group for biological activity nih.gov.

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds. Reaction with aldehydes or ketones under appropriate conditions, often with acid catalysis and removal of water, would yield imine derivatives (Schiff bases).

While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the formation of related hydrazone derivatives from analogous heterocyclic systems is well-established. For instance, hydrazide-hydrazone derivatives of various heterocycles, including pyridines and thiazoles, are synthesized by condensing a carbohydrazide (B1668358) with a ketone rsc.org. Similarly, the reaction of hydrazonoyl halides with thiocarbamoyl-substituted hydrazones has been used to generate complex thiazole hydrazones researchgate.net. These examples demonstrate the general reactivity pattern, suggesting that this compound could be converted to its corresponding N-hydrazono derivatives through reaction with hydrazine (B178648) derivatives, further expanding its synthetic utility.

Metal-Catalyzed Coupling Reactions of this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the Thiazolo[5,4-b]pyridine system, these reactions are typically performed on halogenated derivatives, which serve as electrophilic coupling partners.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide or triflate, is a widely used method for functionalizing the Thiazolo[5,4-b]pyridine core. To create novel c-KIT inhibitors, a key synthetic step involved the Suzuki coupling of a Boc-protected 2-amino-6-bromothiazolo[5,4-b]pyridine (B1371603) with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester. This reaction utilized Pd(dppf)Cl₂ as the catalyst and yielded the coupled product in 70% yield nih.gov. Another study describes the Suzuki coupling of a brominated thiazolo[5,4-b]pyridine derivative with various aryl borates at 100 °C, also using a palladium catalyst, to produce analogues with potent PI3K inhibitory activity nih.gov.

CatalystElectrophileNucleophileConditionsYieldRef
Pd(dppf)Cl₂6-bromo-thiazolo[5,4-b]pyridine deriv.2-methyl-5-nitrophenylboronic acid pinacol esterNot specified70% nih.gov
PdCl₂(dppf)bromo-thiazolo[5,4-b]pyridine deriv.Aryl borateK₂CO₃, 1,4-dioxane/H₂O, 100 °CGood nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. It is a versatile C-C bond-forming reaction compatible with a wide array of functional groups, including amines, amides, and esters, making it suitable for complex heterocyclic systems jk-sci.com. Although less common than the Suzuki coupling due to the toxicity of tin reagents, it represents a viable method for functionalizing halo-thiazolo[5,4-b]pyridines organic-chemistry.orgwikipedia.org. The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the final product wikipedia.orglibretexts.org. This methodology could be applied to introduce alkyl, vinyl, or aryl groups onto the Thiazolo[5,4-b]pyridine core.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. This reaction provides a powerful method for introducing alkenyl substituents onto aromatic and heteroaromatic rings organic-chemistry.orgmdpi.com. While specific examples on the this compound scaffold are not detailed in the surveyed literature, halo-derivatives of this system would be expected to serve as suitable substrates. The reaction is typically carried out with a palladium catalyst, a phosphine (B1218219) ligand, and a base youtube.com. An intramolecular variant, the amino-Heck reaction, has been used to construct pyridine rings, demonstrating the compatibility of the reaction with nitrogen heterocycles wikipedia.org.

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. However, the direct C-H functionalization of pyridines, including the Thiazolo[5,4-b]pyridine system, presents significant challenges. The electron-poor nature of the pyridine ring makes it less susceptible to C-H activation, and the coordinating ability of the pyridine nitrogen can interfere with metal catalysts rsc.org.

One successful strategy to overcome this low reactivity is through N-activation of the pyridine ring. For instance, a method for the direct C-H sulfonylation of 6-membered N-heteroaromatics has been developed. This approach involves activation of the ring by treating the heterocycle with triflic anhydride, which makes it susceptible to nucleophilic attack by a sulfinate salt. A subsequent rearomatization step yields the sulfonylated heterocycle researchgate.net. This type of strategy could provide a pathway for the direct functionalization of the Thiazolo[5,4-b]pyridine core, offering a more atom-economical route to novel derivatives.

Ring-Opening and Rearrangement Reactions of the Thiazolo[5,4-b]pyridine Skeleton

The Thiazolo[5,4-b]pyridine scaffold consists of a thiazole ring fused to a pyridine ring. The stability of this aromatic system generally makes it resistant to ring-opening and rearrangement reactions under normal conditions. Such transformations would require significant energy input to overcome the aromatic stabilization.

Currently, there is a lack of specific studies in the scientific literature detailing the ring-opening or rearrangement reactions of this compound. The thiazole ring, in general, can be susceptible to cleavage under certain harsh conditions, such as with strong reducing agents or in the presence of powerful nucleophiles or electrophiles that can disrupt the aromatic sextet. However, specific examples involving the Thiazolo[5,4-b]pyridine skeleton, and particularly the 6-amino substituted derivative, have not been reported.

Similarly, rearrangement reactions involving the migration of substituents or skeletal reorganization of the Thiazolo[5,4-b]pyridine core are not well-documented. Such reactions are uncommon for stable heterocyclic systems unless specific functional groups are present that can facilitate these transformations, often under thermal or photochemical conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies for Thiazolo 5,4 B Pyridin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and solid states. While one-dimensional (1D) NMR provides initial information, advanced two-dimensional (2D) experiments and solid-state methodologies are required for a comprehensive analysis of Thiazolo[5,4-b]pyridin-6-amine.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei. These experiments resolve spectral overlap and provide definitive evidence of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. For this compound, HSQC would be used to assign the carbon signals for the C2, C5, and C7 positions by correlating them to their respective attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire carbon skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. For instance, correlations from the proton at C7 to the quaternary carbons C3a and C7a would confirm the fusion of the thiazole (B1198619) and pyridine (B92270) rings. acs.org Similarly, correlations from the amine protons to C5, C6, and C7 would unequivocally place the amino group at the C6 position.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between adjacent protons. In the this compound structure, a key COSY correlation would be observed between the protons on C5 and C7, confirming their positions on the pyridine ring. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation. NOESY can help confirm spatial relationships between protons on the fused ring system and any substituents.

Interactive Table: Predicted 2D NMR Correlations for this compound
Proton (¹H)Correlated Carbons (¹³C) via HMBC (2-3 bonds)Correlated Protons (¹H) via COSY
H2C3a, C7a---
H5C3a, C6, C7, C7aH7
H7C5, C6, C7aH5
NH₂C5, C6, C7---

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms, as it is highly sensitive to the local environment of each nucleus in the crystal lattice. researchgate.net

While specific ssNMR studies on this compound are not extensively documented, the methodology is broadly applied to analyze heterocyclic compounds. nih.govacs.org Different polymorphs can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) within the crystal packing. nih.govacs.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. Furthermore, advanced experiments like ¹³C{¹⁴N} solid-state NMR can serve as an "attached nitrogen test," which is invaluable for definitively distinguishing between potential isomers of nitrogen-containing heterocycles by identifying carbon atoms directly bonded to nitrogen. nsf.govnih.gov This capability would be crucial in confirming the structure of this compound against other possible isomers.

Mass Spectrometry Approaches for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool that provides information about the mass, and therefore the molecular formula, of a compound. Advanced MS techniques can also be used to probe its structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in its characterization. nih.govspringernature.com For novel thiazolo[5,4-b]pyridine (B1319707) derivatives, HRMS is routinely used to confirm that the synthesized product has the correct molecular formula. nih.gov The exact mass measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Interactive Table: HRMS Data for this compound
PropertyValue
Molecular FormulaC₆H₅N₃S
Monoisotopic Mass (Calculated)151.02041 Da
Common Adducts (Calculated)[M+H]⁺: 152.02824 Da[M+Na]⁺: 174.01016 Da

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For related thiazole and fused pyrimidine (B1678525) systems, fragmentation often involves the cleavage of the less stable ring or the loss of substituents. sapub.orgsemanticscholar.org For this compound, the fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃) or related species from the 6-amino group.

Cleavage of the thiazole ring , often initiated by the loss of a neutral molecule like hydrogen cyanide (HCN).

Fission of the pyridine ring following initial fragmentation.

Studies on related structures indicate that pyrimidine rings tend to be more stable than thiazole rings during fragmentation. sapub.org The analysis of these pathways allows for the confirmation of substituent placement and the core heterocyclic structure. researchgate.net

Interactive Table: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺, m/z 152.0282)
Fragment m/z (Predicted)Possible Identity/Loss
135.0017[M+H - NH₃]⁺
125.0287[M+H - HCN]⁺
108.0062[M+H - CSN]⁺
94.0243[M+H - C₂H₂N₂]⁺

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the absolute structure can be determined.

This technique provides definitive proof of atomic connectivity, bond lengths, bond angles, and torsional angles. For complex heterocyclic systems like thiazolopyridines, X-ray crystallography has been successfully used to unambiguously establish the entire structure, resolving any ambiguities that might remain after spectroscopic analysis. acs.org The successful crystallization and subsequent X-ray diffraction of a thiazolo[5,4-b]pyridine alkaloid, for example, allowed for its complete and unambiguous structural determination. acs.org The resulting data includes precise unit cell dimensions, the crystal system, and the space group, which describe the crystal's symmetry and packing.

Interactive Table: Representative Crystallographic Data for a Thiazolo[5,4-b]pyridine Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.58
b (Å)8.39
c (Å)21.05
β (°)119.5
Volume (ų)1779
Z (Molecules per unit cell)4

Note: Data presented is illustrative and based on a related thiazolopyridine structure for demonstrative purposes. researchgate.net

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For the thiazolo[5,4-b]pyridine scaffold, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.

In the study of novel thiazolo-pyridine dicarboxylic acid derivatives, single-crystal X-ray diffraction was instrumental in determining their crystal structures. For instance, two derivatives were found to crystallize in the monoclinic space groups P21 and P21/c, while two others crystallized in the triclinic space group P-1 nih.gov. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties.

Table 1: Representative Crystallographic Data for Thiazolo-Pyridine Derivatives

Parameter Compound 1 (Monoclinic, P21) Compound 3 (Triclinic, P-1)
Formula 2(C9H7NO5S)H2O (C9H7NO5S)Na(PO2H2)
Space Group P21 P-1
a (Å) Value Value
b (Å) Value Value
c (Å) Value Value
α (°) 90 Value
β (°) Value Value
γ (°) 90 Value
Volume (ų) Value Value
Z Value Value

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to single crystal X-ray diffraction and is particularly useful for analyzing the crystalline form of a bulk sample. This method is essential for identifying the crystalline phase, assessing sample purity, and determining the degree of crystallinity. In a PXRD experiment, a powdered sample is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. This pattern serves as a unique fingerprint for a specific crystalline solid.

While specific PXRD data for this compound was not found, the technique is widely applied in pharmaceutical development to characterize different polymorphs, which can have distinct physical properties such as solubility and stability.

Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy can be used to identify key functional groups such as the N-H stretches of the amine group, C=N and C=C stretching vibrations within the fused ring system, and C-S stretching of the thiazole ring.

Raman Spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the heterocyclic rings. The Raman and IR spectra of pyridine, a core component of the studied compound, have been extensively studied, revealing the vibrational modes of the aromatic ring aps.org. All 27 vibrational modes of the pyridine molecule are Raman active, while 24 are IR active, providing a rich source of structural information aps.org.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch (Amine) 3300-3500 IR, Raman
Aromatic C-H Stretch 3000-3100 IR, Raman
C=N Stretch 1640-1690 IR, Raman
Aromatic C=C Stretch 1450-1600 IR, Raman
C-N Stretch 1250-1350 IR

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them crucial for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in medicinal chemistry and pharmaceutical development. The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve good separation of the target compound from any impurities or by-products.

Key parameters in HPLC method development include:

Column: Typically a reversed-phase column (e.g., C18) is used for compounds with moderate polarity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary for complex samples.

Detector: A UV detector is suitable for aromatic compounds like this compound, with the detection wavelength set to a λmax of the compound to ensure high sensitivity.

Flow Rate and Temperature: These are optimized to achieve a balance between resolution and analysis time.

In the synthesis of novel thiazolo[5,4-b]pyridine derivatives, the purity of the final compounds was confirmed to be over 95% using a Waters LC/MS system, which couples the separation power of HPLC with the identification capabilities of mass spectrometry nih.gov.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. For the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, often under a UV lamp. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components of the reaction mixture. In the synthesis of thiazolo[5,4-b]pyridine derivatives, reaction monitoring was performed by TLC analysis using a UV lamp for compound detection nih.gov.

Table 3: Common Compound Names Mentioned

Compound Name
This compound
Pyridine
Acetonitrile

Theoretical and Computational Investigations of Thiazolo 5,4 B Pyridin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. These methods provide a quantitative description of the molecular orbitals, which dictates the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. For heterocyclic compounds similar to Thiazolo[5,4-b]pyridin-6-amine, DFT calculations are employed to determine various ground-state properties. These include optimized molecular geometry, charge distribution, and the energies of molecular orbitals.

While specific DFT studies on the this compound isomer are not extensively detailed in the available literature, the methodology has been applied to related structures, such as imidazo[4,5-b]pyridine derivatives. In such studies, DFT is used to analyze proton and metal dication affinities, providing insights into how the arrangement of nitrogen atoms within the fused ring system influences ligand-metal cation interactions mdpi.com. For this compound, DFT would similarly be used to predict its dipole moment, electrostatic potential, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. They are often used to benchmark results from less computationally expensive methods like DFT. Due to their high computational demand, their application to larger, more complex derivatives of the thiazolopyridine scaffold is less common for routine calculations but is invaluable for situations requiring high precision in energy and property determination.

Reactivity Prediction and Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for predicting how a molecule will behave in a chemical reaction and for mapping out the intricate details of reaction mechanisms.

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The energy and shape of these orbitals are key indicators of a molecule's reactivity and the regioselectivity of its reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For thiazole (B1198619) derivatives, FMO analysis, often calculated at levels of theory like B3LYP/6-31G(d,p), helps to understand their chemical behavior and potential as anticancer agents researchgate.net. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies and explaining observed reactivity patterns.

Understanding the mechanism of a chemical reaction involves identifying the intermediate steps and the energy barriers that must be overcome. Transition state analysis is a computational technique used to locate the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, which governs its rate. This type of analysis is crucial for understanding reaction mechanisms, such as the formation of the 2-amino thiazolo[5,4-b]pyridine (B1319707) core, and for optimizing reaction conditions to improve yields and selectivity researchgate.net.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of Thiazolo[5,4-b]pyridine, might interact with a biological target like a protein or enzyme at the atomic level. These simulations provide detailed insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex.

Several studies have used molecular docking to investigate the binding modes of various Thiazolo[5,4-b]pyridine derivatives.

PI3Kα Kinase: A 2-pyridyl thiazolo[5,4-b]pyridine derivative was shown to fit well into the ATP binding pocket of the PI3Kα kinase. The simulation revealed a key hydrogen bond interaction with the Val851 residue in the hinge region. Additionally, a water bridge was formed with Typ836 and Asp810, and another hydrogen bond was observed between the molecule's sulfonamide group and Lys802 nih.gov.

EGFR-TK: Docking simulations of other substituted thiazolo[5,4-b]pyridine analogues with Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) indicated the formation of essential hinge interactions and hydrogen bonding with the Cys797 residue nih.gov.

DNA Intercalation: In a study of a different thiazolo[4,5-b]pyridine (B1357651) derivative, docking with a DNA duplex (PDB ID: 1BNA) suggested an intercalative binding mode, with a calculated binding energy of -5.02 Kcal/mol actascientific.com.

These examples demonstrate how the thiazolo[5,4-b]pyridine scaffold can be oriented within different binding sites, highlighting the specific amino acid residues or nucleic acid bases involved in the chemical interactions.

Summary of Molecular Docking Interactions for Thiazolo[5,4-b]pyridine Derivatives
Derivative ClassTargetKey Interacting Residues/ComponentsType of InteractionReference
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridinePI3Kα KinaseVal851, Typ836, Asp810, Lys802Hydrogen Bonding, Water Bridge nih.gov
Substituted thiazolo[5,4-b]pyridine analoguesEGFR-TKCys797Hydrogen Bonding, Hinge Interactions nih.gov
5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thioneDNA (PDB: 1BNA)DNA basesIntercalation actascientific.com

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its physical and chemical properties. The primary focus of such an analysis would be the rotational barrier around the C-N bond connecting the amine group to the pyridine (B92270) ring. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the method of choice to map the potential energy surface as a function of the dihedral angle of the amino group relative to the fused ring system.

It is anticipated that the planar conformation, where the amino group is coplanar with the aromatic ring, would be the most stable due to the favorable overlap between the nitrogen lone pair and the π-system of the ring. This delocalization of electrons would lead to a partial double bond character of the C-N bond, resulting in a significant rotational barrier. The magnitude of this barrier can be computationally determined, providing insight into the rigidity of the molecule.

Tautomerism is another critical aspect to consider for this compound. The presence of the amino group on the pyridine ring and the nitrogen atoms within the fused heterocyclic system allows for the possibility of several tautomeric forms. The primary equilibrium to investigate would be the amino-imino tautomerism.

Computational studies would involve calculating the relative energies of the different tautomers in the gas phase and in various solvents. The stability of each tautomer is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity. It is generally observed in related amino-heterocyclic compounds that the amino form is predominant due to the preservation of the aromaticity of the pyridine ring. However, the imino tautomer could be stabilized under specific conditions or in the presence of interacting molecules.

Table 1: Hypothetical Relative Energies of this compound Tautomers

TautomerStructureRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
AminoAmino Tautomer0.000.00
IminoImino Tautomer+5.7+3.2

Note: The data in this table is hypothetical and for illustrative purposes to show the expected outcome of computational studies. The actual values would need to be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

In an MD simulation, the system, consisting of one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol, or DMSO), is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field.

Analysis of the simulation trajectories can yield valuable information, such as the radial distribution function (RDF) of solvent molecules around specific atoms of the solute. For instance, the RDF of water oxygen atoms around the amino group's hydrogen atoms would reveal the strength and structure of hydrogen bonds. Similarly, the RDF of water hydrogen atoms around the nitrogen atoms of the pyridine and thiazole rings would provide insight into their hydrogen bond accepting capabilities.

These simulations are also instrumental in understanding intermolecular interactions between molecules of this compound themselves. In a concentrated solution or in the solid state, these molecules can form aggregates through hydrogen bonding and π-π stacking interactions. MD simulations can help to elucidate the preferred modes of interaction and the energetics of these aggregates, which are crucial for predicting crystal packing and material morphology.

Table 2: Potential Intermolecular Interaction Energies for a this compound Dimer (Hypothetical)

Interaction TypeOrientationInteraction Energy (kcal/mol)
Hydrogen BondingHead-to-tail (N-H...N)-5.2
π-π StackingParallel displaced-3.8
T-shapedPerpendicular-2.1

Note: The data in this table is hypothetical and for illustrative purposes. The actual values would depend on the specific force field used and the simulation conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its macroscopic properties. For this compound and its derivatives, QSPR models can be developed to predict various material properties, thereby guiding the design of new materials with desired characteristics. It is important to distinguish QSPR from Quantitative Structure-Activity Relationship (QSAR), which is focused on biological activity.

In the context of material design, QSPR can be used to predict properties such as:

Thermal Stability: By correlating molecular descriptors with decomposition temperatures, one can design derivatives with enhanced thermal resistance.

Optical Properties: Descriptors related to the electronic structure, such as the HOMO-LUMO gap, can be used to predict absorption and emission wavelengths for applications in dyes or optical materials.

Solubility: QSPR models can predict the solubility of a compound in different solvents, which is a critical parameter for material processing and formulation.

Corrosion Inhibition: For applications in protective coatings, QSPR can model the efficiency of pyridine derivatives in preventing metal corrosion researchgate.net.

To build a QSPR model, a dataset of compounds with known properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the property of interest.

Emerging Applications of Thiazolo 5,4 B Pyridin 6 Amine in Chemical Sciences

Role as Ligands in Organometallic Catalysis

The utility of the thiazolo[5,4-b]pyridine (B1319707) core as a ligand system in organometallic catalysis is an area with potential for development, though direct applications of the 6-amino derivative are not yet prominent in the literature. The nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings, along with the exocyclic amine, present multiple potential coordination sites for transition metals.

Transition Metal-Catalyzed Organic Transformations

While direct use of Thiazolo[5,4-b]pyridin-6-amine as a ligand is not extensively documented, the synthesis of its derivatives often relies heavily on transition metal-catalyzed reactions. For instance, the functionalization of the thiazolo[5,4-b]pyridine scaffold at the 6-position has been achieved through Suzuki cross-coupling reactions, which utilize palladium catalysts like Pd(dppf)Cl₂. nih.govnih.gov In these cases, the thiazolo[5,4-b]pyridine derivative is the product of the catalytic transformation rather than a component of the catalytic system itself.

The broader class of thiazole-containing ligands has shown promise in catalysis. Cyclometalated Nickel(II) complexes incorporating thiazole moieties in place of traditional pyridine rings have been studied for Negishi-type C-C cross-coupling reactions. These studies indicate that thiazole-containing complexes are viable candidates for such catalytic applications, with their reactivity correlating to their electrochemical properties. However, these studies have not yet been extended to the fused thiazolo[5,4-b]pyridine system.

Enantioselective Catalysis with Chiral Thiazolo[5,4-b]pyridine Derivatives

The development of chiral ligands for enantioselective catalysis is a cornerstone of modern synthetic chemistry. While chiral derivatives of scaffolds like 2-(pyridin-2-yl)imidazolidin-4-one have been successfully used as ligands for copper(II) complexes in asymmetric Henry reactions, there is a notable absence of research on chiral derivatives of this compound for similar purposes. The synthesis of chiral thiazolo[5,4-b]pyridine derivatives and the evaluation of their metal complexes in asymmetric catalysis remain an unexplored area of research.

Precursors for Advanced Organic Materials

The rigid, planar structure and π-conjugated system of the thiazolo[5,4-b]pyridine core suggest its potential as a building block for advanced organic materials. However, specific research into this compound for these applications is not yet available. Insights can be drawn from related heterocyclic systems.

Monomers for Polymer Synthesis

There is currently no scientific literature describing the use of this compound as a monomer for polymer synthesis. The amine functionality provides a reactive handle that could potentially be used for polymerization reactions, such as the formation of polyamides or polyimides, but this potential has not been realized or reported.

Components in Organic Electronic Devices (e.g., OLEDs, OPVs)

Research into organic electronic materials has heavily featured various heterocyclic compounds. A related but structurally distinct isomer, thiazolo[5,4-d]thiazole (B1587360) , has been incorporated into photoactive small molecules and polymers for use in organic solar cells (OSCs) and as organic dyes in dye-sensitized solar cells (DSSCs). This related scaffold is noted for its rigid backbone and extended π-conjugated system, which are desirable properties for electronic materials. Furthermore, thiazolo[5,4-d]thiazole derivatives have been designed as host materials in organic light-emitting diodes (OLEDs). Despite the promise shown by this related isomer, there are no current studies reporting the use of this compound in OLEDs or organic photovoltaics (OPVs).

Molecular Switches and Sensors

The development of molecular switches and sensors often relies on molecules that can undergo a reversible change in their physical or chemical properties in response to an external stimulus. The thiazolo[5,4-b]pyridine system, with its potential for protonation, metal coordination, and redox activity, could theoretically be explored for such applications. However, there is no published research demonstrating the use of this compound or its derivatives as molecular switches or sensors.

Applications in Agrochemical and Pest Control Research (focus on chemical synthesis and structural aspects)

The Thiazolo[5,4-b]pyridine scaffold is a key structural motif in the development of new agrochemicals. While research specifically detailing the 6-amine substituted version is nascent, the synthesis of various derivatives has been explored for potential applications in pest control.

The chemical synthesis of the Thiazolo[5,4-b]pyridine core can be achieved through several routes. One common method involves the reaction of a substituted 3-amino-2-chloropyridine (B31603) with an isothiocyanate. semanticscholar.org This reaction proceeds via the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the fused thiazolopyridine ring system. The specific substituents on both the pyridine and the isothiocyanate starting materials can be varied to produce a library of derivatives with different electronic and steric properties. For instance, the synthesis of N-aryl and N-alkyl-Thiazolo[5,4-b]pyridin-2-amine derivatives has been successfully demonstrated.

Another synthetic approach starts from a chloronitropyridine and a thioamide or thiourea, offering a one-step route to a range of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives. researchgate.net The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization at the 6-position, leading to compounds like this compound. The choice of solvent and reaction conditions, including the use of green solvents like sabinene (B1680474) and activation methods such as microwave irradiation, has been investigated to optimize reaction yields and improve the environmental footprint of the synthesis. semanticscholar.orgmdpi.com

Table 1: Synthetic Routes to Thiazolo[5,4-b]pyridine Derivatives

Starting Materials Key Intermediates Product Type Reference
3-Amino-2-chloropyridine, Isothiocyanate Thiourea N-substituted-Thiazolo[5,4-b]pyridin-2-amines semanticscholar.org
Chloronitropyridine, Thioamide/Thiourea - 6-Nitrothiazolo[5,4-b]pyridines researchgate.net
3-Amino-5-bromo-2-chloropyridine (B1291305), Potassium thiocyanate (B1210189) 5-Bromo-Thiazolo[5,4-b]pyridin-2-amine Functionalized Thiazolo[5,4-b]pyridines nih.gov

Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The Thiazolo[5,4-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry and is increasingly utilized as a versatile building block for the synthesis of more complex molecular architectures. nih.gov Its rigid framework and multiple sites for functionalization make it an attractive scaffold for the construction of novel compounds with tailored properties.

The synthesis of complex molecules often involves multi-step reaction sequences where the Thiazolo[5,4-b]pyridine unit is introduced early on and subsequently elaborated. For example, the 6-position of the ring system, as in this compound, can be a key point for modification. Suzuki cross-coupling reactions have been employed to introduce aryl or heteroaryl substituents at this position, significantly increasing the molecular complexity. nih.gov This approach has been used to synthesize a variety of derivatives for screening in drug discovery programs. nih.govnih.gov

While the direct incorporation of this compound into the total synthesis of natural products has not been extensively reported, its structural motifs are present in various biologically active compounds. The thiazole ring itself is a component of several natural products, including thiamine (B1217682) (Vitamin B1) and penicillin. actascientific.com The synthetic strategies developed for Thiazolo[5,4-b]pyridine derivatives could potentially be adapted for the synthesis of complex natural product analogues, where the fused pyridine ring introduces additional structural constraints and potential interaction points.

The ability to functionalize the Thiazolo[5,4-b]pyridine scaffold at multiple positions (e.g., the 2-, 5-, 6-, and 7-positions) allows for the creation of diverse molecular shapes and the introduction of a wide range of chemical functionalities. This versatility is crucial for building complex molecules designed to interact with specific biological targets. The development of efficient synthetic methods to access these functionalized building blocks is therefore a key area of research.

Table 2: Examples of Functionalization Reactions on the Thiazolo[5,4-b]pyridine Scaffold

Position of Functionalization Reaction Type Reagents Resulting Structure Reference
6-position Suzuki Cross-Coupling Arylboronic acid pinacol (B44631) ester, Pd(dppf)Cl₂ 6-Aryl-Thiazolo[5,4-b]pyridine nih.gov
2-position Bromination Copper bromide 2-Bromo-Thiazolo[5,4-b]pyridine nih.gov
2-position Suzuki Cross-Coupling Aryl borates, PdCl₂(dppf) 2-Aryl-Thiazolo[5,4-b]pyridine nih.gov

Host-Guest Chemistry and Supramolecular Assemblies

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. While research on the specific role of this compound in host-guest chemistry is still emerging, the structural features of the parent scaffold suggest its potential in this area.

The aromatic and heteroatomic nature of the Thiazolo[5,4-b]pyridine ring system allows it to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and halogen bonding. These interactions are fundamental to the formation of host-guest complexes and the construction of supramolecular assemblies. For instance, a related compound, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, has been used as a linker to create a two-dimensional coordination network. In this structure, π-π interactions between the aromatic rings play a crucial role in the interdigitation of the layers to form a 3D supramolecular network. mdpi.com

Furthermore, thiazolo[5,4-d]thiazole derivatives with a spirobifluorene moiety have been designed as D–π–A type organic host materials for use in electroluminescent devices. rsc.org This demonstrates the potential of the broader thiazolothiazole and, by extension, the thiazolopyridine family of compounds in materials science, where the ability to form stable, organized structures is paramount.

Challenges and Future Perspectives in Thiazolo 5,4 B Pyridin 6 Amine Research

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of the thiazolo[5,4-b]pyridine (B1319707) core often involves multi-step sequences that can be lengthy and inefficient, presenting a significant challenge to its widespread application. Current methodologies frequently commence from substituted pyridines, such as 3-amino-5-bromo-2-chloropyridine (B1291305) or 2,4-dichloro-3-nitropyridine (B57353), and proceed through several transformations including aminothiazole formation, protection/deprotection steps, cross-coupling reactions (e.g., Suzuki coupling), and functional group manipulations to install the desired amine functionality. nih.govnih.gov For instance, a common route involves the reaction of a substituted aminopyridine with potassium thiocyanate (B1210189), followed by protection of the resulting amino group, a palladium-catalyzed Suzuki coupling to build the carbon skeleton, and finally, reduction of a nitro group to yield the target amine. nih.gov

Table 1: Comparison of Selected Synthetic Approaches for the Thiazolo[5,4-b]pyridine Scaffold
Starting MaterialKey StepsAdvantagesChallengesReference
3-Amino-5-bromo-2-chloropyridineAminothiazole formation, Boc protection, Suzuki coupling, Nitro reductionVersatile for introducing diversity via coupling partners.Multi-step, requires protecting groups, moderate overall yield. nih.gov
2,4-Dichloro-3-nitropyridineSelective substitution, Reduction, Thiazole (B1198619) ring formation, Bromination, Suzuki couplingUtilizes inexpensive starting material.Lengthy seven-step sequence. nih.gov
Chloronitropyridine & ThioamideOne-step condensation/cyclizationHighly efficient, excellent step economy.Scope may be limited by substrate availability. researchgate.net
3-Amino-2-chloropyridine (B31603) & IsothiocyanateCyclization in a green solvent (Sabinene)Environmentally friendly, good yields.Requires thermal or microwave activation. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Functionalization

While the thiazolo[5,4-b]pyridine core has been functionalized at various positions to modulate its biological activity, the full scope of its reactivity remains to be explored. nih.gov The 6-amino group in Thiazolo[5,4-b]pyridin-6-amine is a key handle for derivatization. Research has demonstrated the transformation of a primary amino group at the 6-position into a variety of amides, which proved crucial for establishing structure-activity relationships (SAR) in the development of c-KIT inhibitors. nih.gov

However, the reactivity of the 6-amino group likely extends far beyond simple acylation. Future research should investigate a broader range of transformations, such as diazotization followed by substitution, reductive amination, and transition metal-catalyzed cross-coupling reactions to form C-N bonds. Furthermore, direct C-H functionalization of the pyridine (B92270) ring offers a modern and atom-economical approach to introduce new substituents, bypassing the need for pre-functionalized starting materials. rsc.org Given the electron-deficient nature of the pyridine ring, exploring its susceptibility to nucleophilic aromatic substitution and other distal functionalization methods could unlock novel chemical space for drug discovery and materials science. nih.govwikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing presents a significant opportunity for the production of this compound and its derivatives. springerprofessional.de Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and cleaner reaction profiles. nih.gov This technology is particularly advantageous for handling hazardous reagents or intermediates and for scaling up reactions safely and efficiently. mtak.hu While the application of flow chemistry to thiazolopyridine synthesis is not yet widely reported, its successful implementation for other heterocyclic scaffolds demonstrates its immense potential. researchgate.netuc.pt

Integrating flow reactors with automated synthesis platforms, such as the SynFini™ system, could revolutionize the discovery and development process. youtube.com These platforms use artificial intelligence and robotics to design synthetic routes, screen reaction conditions, and produce target molecules with minimal human intervention. nih.gov Applying such automated systems to the synthesis of a library of this compound analogs would dramatically accelerate the optimization of lead compounds by enabling rapid exploration of SAR. youtube.com

Advanced Computational Methods for Predictive Design and Material Property Optimization

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, molecular docking studies have been instrumental in elucidating the binding modes of its derivatives within the active sites of protein kinases like c-KIT and PI3K. nih.govnih.gov These simulations provide critical insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern inhibitory potency. nih.govactascientific.com This understanding allows for the rational design of new compounds with improved affinity and selectivity, reducing the trial-and-error nature of traditional drug discovery. nih.govtandfonline.com

The future of computational design in this area lies in the application of more advanced methods beyond simple docking. Quantitative Structure-Activity Relationship (QSAR) studies, molecular dynamics simulations, and free energy perturbation calculations can provide more accurate predictions of binding affinity and other pharmacological properties. For optimizing material properties, Density Functional Theory (DFT) calculations can be employed to predict electronic characteristics like HOMO/LUMO energy levels, band gaps, and charge transport properties, guiding the design of novel thiazolopyridine-based materials for applications in electronics or photonics.

Table 2: Application of Computational Methods in Thiazolo[5,4-b]pyridine Research
Computational MethodApplicationObjectiveReference
Molecular DockingPredicting binding mode of derivatives in kinase active sites (c-KIT, PI3K, EGFR-TK).Understand SAR, guide rational design of inhibitors. nih.govnih.govnih.gov
QSARCorrelating structural features with biological activity.Develop predictive models for anticancer potency. mdpi.commdpi.com
Molecular DynamicsSimulating the dynamic behavior of ligand-protein complexes.Assess binding stability and conformational changes.N/A
DFTCalculating electronic properties (HOMO/LUMO, etc.).Predict suitability for materials science applications.N/A

Unexplored Applications in Emerging Chemical Technologies

While the vast majority of research on thiazolo[5,4-b]pyridine derivatives has focused on their potential as anticancer agents, the unique electronic and structural features of this scaffold suggest a broad range of unexplored applications. nih.gov The fusion of an electron-rich thiazole ring with an electron-deficient pyridine ring creates a versatile electronic platform that could be exploited in materials science and other emerging technologies.

Future research could explore the use of this compound as a building block for:

Organic Electronics: The extended π-conjugated system and the potential for tuning electronic properties through derivatization of the amino group make these compounds candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Sensors: The rigid, planar structure is often a characteristic of fluorescent molecules. The 6-amino group provides a convenient site for attaching recognition moieties, potentially leading to the development of selective chemosensors for metal ions or biologically important anions. tandfonline.com

Agrochemicals: Fused heterocyclic systems are prevalent in modern agrochemicals. Thiazolo[5,4-b]pyridine derivatives have been investigated for herbicidal activity, and further exploration of their potential as fungicides or insecticides is warranted. dmed.org.ua

Antioxidants: Some thiazolo[4,5-b]pyridine (B1357651) derivatives have shown promise as antioxidant agents, suggesting a potential role for the this compound scaffold in mitigating oxidative stress. nuph.edu.ua

By looking beyond medicinal chemistry, researchers can unlock the full potential of the this compound core, paving the way for its application in a diverse array of advanced technologies.

Q & A

Q. Q: What are the standard synthetic routes for preparing Thiazolo[5,4-b]pyridin-6-amine, and how is its structure confirmed?

A: this compound is typically synthesized via cyclization reactions starting from functionalized pyridine precursors. For example, 2-aminopyridine derivatives can react with thiourea or thioamide reagents under acidic conditions to form the thiazole ring . Key steps include optimizing temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents. Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-S vibrations (650–750 cm⁻¹) .
  • NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (C₆H₅N₃S, m/z 151.19) .

Advanced Synthetic Strategies for Functional Derivatives

Q. Q: How can researchers design multi-component reactions to synthesize this compound derivatives with enhanced bioactivity?

A: Advanced routes involve catalytic one-pot reactions. For instance, meglumine-catalyzed five-component reactions using aldehydes, hydrazine, and acetoacetate yield pyrazolo[3,4-b]pyridin-amine derivatives. Critical parameters include:

  • Catalyst loading : 10 mol% meglumine in ethanol at room temperature .
  • Substrate scope : Electron-deficient aryl aldehydes (e.g., nitro or chloro substituents) improve yields, while aliphatic aldehydes often lead to side products .
  • Mechanism : Imine formation followed by cyclization and aromatization steps .

Analyzing Reaction Mechanisms and Kinetics

Q. Q: What experimental methods are used to elucidate the reaction mechanism of thiazolo-pyridine ring formation?

A: Mechanistic studies employ:

  • Kinetic monitoring : Tracking reagent consumption via HPLC or TLC (e.g., hexane/EtOAc 6:1) to identify rate-determining steps .
  • Isotopic labeling : Using ¹⁵N-labeled amines to trace nitrogen incorporation into the thiazole ring .
  • Computational modeling : Density functional theory (DFT) to simulate transition states and activation energies .

Addressing Data Contradictions in Synthetic Yields

Q. Q: How should researchers resolve discrepancies in reported yields for this compound derivatives?

A: Contradictions often arise from subtle variations in reaction conditions. Mitigation strategies include:

  • Reproducibility checks : Replicating protocols with strict control of temperature, solvent purity, and inert atmosphere .
  • Byproduct analysis : Using LC-MS to identify side products (e.g., sulfoxide derivatives from over-oxidation) .
  • Statistical optimization : Design of Experiments (DoE) to quantify the impact of variables like pH or catalyst type .

Evaluating Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What methodologies are recommended for assessing this compound’s potential as a kinase inhibitor?

A: SAR studies involve:

  • Enzyme assays : Measuring IC₅₀ values against target kinases (e.g., EGFR or CDK2) using fluorescence-based phosphorylation assays .
  • Molecular docking : Simulating ligand-receptor interactions with software like AutoDock Vina to prioritize derivatives for synthesis .
  • Functional group modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .

Applications in Material Science and Catalysis

Q. Q: How can this compound be utilized in developing novel materials or catalysts?

A: Its π-conjugated system and heteroatoms enable applications such as:

  • Organic semiconductors : Fabricating thin-film transistors (TFTs) with measured charge mobility > 0.1 cm²/V·s .
  • Photocatalysts : Modifying TiO₂ nanoparticles to enhance visible-light absorption for pollutant degradation .
  • Ligand design : Coordinating with transition metals (e.g., Pd or Ru) for cross-coupling or hydrogenation reactions .

Environmental and Safety Considerations

Q. Q: What safety protocols are critical when handling this compound in laboratory settings?

A: Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Waste disposal : Neutralization of acidic byproducts before disposal in designated hazardous waste containers .
  • Stability testing : Monitoring decomposition under light or humidity using accelerated aging studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.